1H and 13C NMR spectral data for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
1H and 13C NMR spectral data for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. As a molecule integrating a vinyl iodide, an ether, and a phosphonate ester, its structural elucidation relies heavily on the nuanced interpretation of chemical shifts (δ) and spin-spin coupling constants (J). This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural verification of complex organophosphorus compounds. We will delve into the theoretical basis for the predicted spectral features, explain the causality behind experimental choices for data acquisition, and provide a self-validating protocol for obtaining high-quality spectra.
Introduction and Molecular Context
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a multifunctional molecule whose synthetic utility can be inferred from its constituent parts. Vinyl iodides are valuable precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[1] The diethyl phosphonate moiety is characteristic of reagents used in Horner-Wadsworth-Emmons olefination reactions.[2] The presence of these functional groups makes unambiguous structural confirmation paramount for its use in subsequent synthetic steps.
NMR spectroscopy is the definitive tool for this purpose. The magnetic nuclei within the molecule (¹H, ¹³C, and ³¹P) provide a detailed electronic and topological map. Particularly, the presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant, introduces characteristic couplings to nearby ¹H and ¹³C nuclei, serving as a powerful diagnostic tool for confirming the structure.[2]
This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy for organophosphonates and vinyl halides.[3][4]
Molecular Structure
To facilitate discussion, the atoms in diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate are numbered as shown below. This guide will assume the Z-configuration for illustrative purposes, as the geometric configuration significantly influences coupling constants.
Caption: Recommended workflow for NMR-based structural verification.
Causality Behind Experimental Choices:
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Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The inclusion of tetramethylsilane (TMS) provides a universal internal reference for accurate chemical shift calibration. [5]* Spectrometer Frequency (400 MHz): A mid-to-high field instrument (≥400 MHz) is crucial for resolving complex multiplets, such as the doublet of quartets for the ethoxy methylene protons and the doublet of triplets for the vinylic proton. Higher fields increase chemical shift dispersion, simplifying interpretation.
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³¹P{¹H} NMR: This experiment is exceptionally valuable. It is rapid to acquire and provides a single peak for the phosphonate group, confirming its presence and purity. The chemical shift (typically +20 to +30 ppm for similar phosphonates) is highly diagnostic. [6][7][8]
Conclusion
The structural verification of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate by NMR spectroscopy is a definitive process, hinging on the detailed analysis of both ¹H and ¹³C spectra. The key identifiers are the phosphorus couplings observed for nearly every nucleus in the molecule. Specifically, the large one-bond ¹JCP coupling for the iodinated vinylic carbon (C₁) and the three-bond ³JHP coupling to the vinylic proton (H₂) serve as unambiguous proof of the core structure. By following the detailed experimental protocol and comparing the acquired data with the predicted values in this guide, researchers can confidently confirm the identity and purity of their compound, enabling its effective use in further scientific endeavors.
References
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